molecular formula C7H12O4 B2943480 methyl 2-(hydroxymethyl)oxolane-2-carboxylate CAS No. 1447943-09-0

methyl 2-(hydroxymethyl)oxolane-2-carboxylate

Cat. No.: B2943480
CAS No.: 1447943-09-0
M. Wt: 160.169
InChI Key: IGNVPJSYOBPLSK-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)oxolane-2-carboxylate is a five-membered cyclic ether (oxolane/tetrahydrofuran derivative) featuring a hydroxymethyl (-CH2OH) and a methyl ester (-COOCH3) group at the 2-position.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNVPJSYOBPLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)oxolane-2-carboxylate can be synthesized through the esterification of 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(hydroxymethyl)oxolane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Methyl 2-Formyloxolane-2-Carboxylate (CID 91358712)

Structural Differences :

  • Substituents : The 2-position contains a formyl (-CHO) group instead of hydroxymethyl (-CH2OH) .
  • Molecular Formula : C7H10O4 (vs. inferred C7H12O4 for the hydroxymethyl variant).

Key Comparisons :

  • Reactivity : The formyl group is highly reactive toward nucleophiles (e.g., Grignard reagents or reductions), whereas the hydroxymethyl group may participate in hydrogen bonding or esterification reactions.
  • Polarity : The hydroxymethyl derivative is likely more polar due to the hydroxyl group, enhancing aqueous solubility compared to the formyl analog.

Ethyl 2-Methyl-4-Oxooxane-2-Carboxylate (CAS 1228386-26-2)

Structural Differences :

  • Ring Size : Six-membered oxane (tetrahydropyran) vs. five-membered oxolane .
  • Substituents : A methyl (-CH3) and 4-oxo (ketone) group at positions 2 and 4, respectively.

Key Comparisons :

  • Reactivity : The 4-oxo group introduces ketone reactivity (e.g., nucleophilic additions), absent in the hydroxymethyl oxolane compound.

Ethyl-2-Methyl-1,3-Dioxolane-2-Acetate (METHYLDIOXOLANE, CAS 6413-10-1)

Structural Differences :

  • Ring Type : 1,3-Dioxolane (two oxygen atoms) vs. oxolane (one oxygen) .
  • Substituents : An ethyl ester (-COOCH2CH3) and methyl group at the 2-position.

Key Comparisons :

  • Electronic Effects : The 1,3-dioxolane ring’s electron-rich environment may enhance stability toward electrophilic attacks compared to oxolane.
  • Applications : METHYLDIOXOLANE is used as a flavoring agent (FEMA 4477, "Fructone") due to its fruity aroma . The hydroxymethyl oxolane compound lacks such reported uses but may share ester-related applications in fragrances or plasticizers.

Ethyl 2-Methyl-4-Oxocyclohex-2-Enecarboxylate (CAS 487-51-4)

Structural Differences :

  • Ring System : Cyclohexene (unsaturated six-membered ring) vs. saturated oxolane .
  • Functional Groups: A conjugated enone system (4-oxo and double bond) vs. hydroxymethyl and ester groups.

Key Comparisons :

  • Biological Relevance: Enones are common in natural product synthesis; the hydroxymethyl oxolane derivative may have niche roles in drug design due to its hydrogen-bonding capacity.

Biological Activity

Methyl 2-(hydroxymethyl)oxolane-2-carboxylate, a compound featuring an oxolane ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a hydroxymethyl group attached to the oxolane ring, contributing to its reactivity and biological properties. The synthesis typically involves the reaction of 2-furancarboxylic acid derivatives with hydroxymethylating agents. Various methods have been developed to optimize yields and purity, including catalytic approaches and microwave-assisted techniques.

2.1 Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. In particular, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial potential .

2.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods revealed that it possesses a notable ability to neutralize free radicals, with IC50 values comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

2.3 Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. In animal studies, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study 1: A study investigated its effects on Mycobacterium tuberculosis and found that derivatives of the compound exhibited selective cytotoxicity towards pathogenic strains while sparing human cells . This selectivity is crucial for developing targeted therapies.
  • Case Study 2: Another research project focused on its role in modulating oxidative stress in diabetic models. Results indicated that treatment with the compound significantly improved biomarkers of oxidative damage and inflammation in diabetic rats .

4. Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus (MIC: 32-128 µg/mL)
AntioxidantDPPH IC50 comparable to ascorbic acid
Anti-inflammatoryReduced TNF-α and IL-6 levels
Selective CytotoxicityActive against Mycobacterium tuberculosis

5. Conclusion

This compound is a compound with significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic applications further.

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